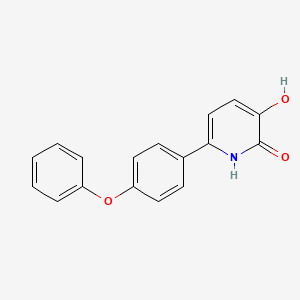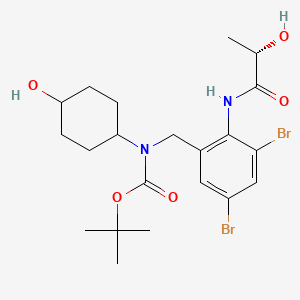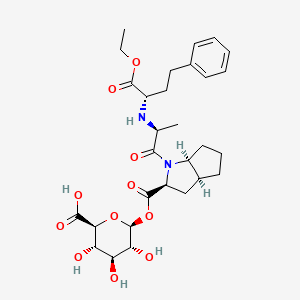
Ramipril acyl-B-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramipril acyl-B-D-glucuronide is a metabolite of ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Ramipril is primarily prescribed for the management of hypertension and to reduce cardiovascular mortality following myocardial infarction. The metabolism of ramipril in the liver and kidneys results in the formation of several metabolites, including ramiprilat, ramipril diketopiperazine, ramipril acyl glucuronide, and ramipril N-glucuronide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ramipril acyl-B-D-glucuronide involves the conjugation of ramipril with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of ramipril .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, including pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of the glucuronidation process .
Analyse Des Réactions Chimiques
Types of Reactions: Ramipril acyl-B-D-glucuronide undergoes several chemical reactions, including:
Hydrolysis: The ester bond in the glucuronide can be hydrolyzed, leading to the formation of ramipril and glucuronic acid.
Transacylation: The acyl group can migrate within the glucuronide molecule, resulting in the formation of positional isomers.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Transacylation: This reaction can occur spontaneously under physiological conditions, without the need for additional reagents.
Major Products Formed:
Hydrolysis: Ramipril and glucuronic acid.
Transacylation: Various positional isomers of ramipril acyl glucuronide.
Applications De Recherche Scientifique
Ramipril acyl-B-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ramipril in the human body.
Toxicology: Investigating the potential toxic effects of ramipril and its metabolites.
Drug Development: Understanding the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Mécanisme D'action
Ramipril acyl-B-D-glucuronide exerts its effects primarily through its parent compound, ramipril. Ramipril inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to a decrease in blood pressure and a reduction in cardiovascular events . The glucuronide metabolite itself is generally considered inactive but plays a role in the overall pharmacokinetics of ramipril .
Comparaison Avec Des Composés Similaires
Ramiprilat: The active metabolite of ramipril, which directly inhibits ACE.
Ramipril N-glucuronide: Another glucuronide metabolite of ramipril, formed through the conjugation of ramipril with glucuronic acid.
Uniqueness: Ramipril acyl-B-D-glucuronide is unique in its formation through the conjugation of ramipril with glucuronic acid, facilitated by UGT enzymes. This metabolite is part of the phase II metabolism of ramipril and plays a crucial role in the drug’s excretion and overall pharmacokinetics .
Propriétés
Formule moléculaire |
C29H40N2O11 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1 |
Clé InChI |
ZJZVWDOXIZGYPD-UIKYHUQUSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
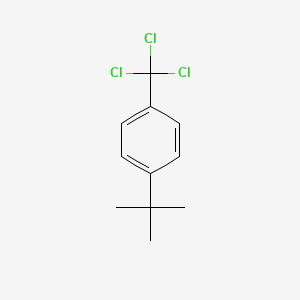
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
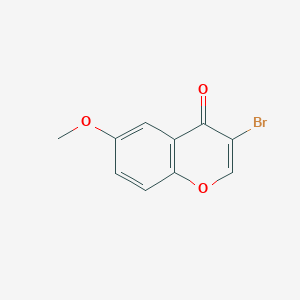

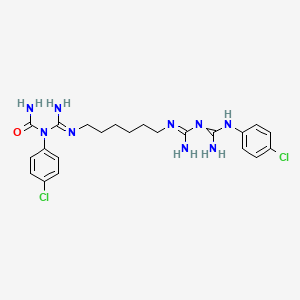

![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
